![molecular formula C22H29NO4 B6031355 3,4,5-triethoxy-N-mesitylbenzamide](/img/structure/B6031355.png)
3,4,5-triethoxy-N-mesitylbenzamide
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Overview
Description
3,4,5-triethoxy-N-mesitylbenzamide, also known as TEMB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. TEMB belongs to the class of benzamides and has a molecular weight of 375.48 g/mol.
Mechanism of Action
The exact mechanism of action of 3,4,5-triethoxy-N-mesitylbenzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and prostaglandins. This compound has also been shown to reduce pain by blocking the activity of nociceptors. In addition, this compound has been shown to have anticonvulsant effects by modulating the activity of voltage-gated sodium channels.
Advantages and Limitations for Lab Experiments
3,4,5-triethoxy-N-mesitylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound is also stable and has a long shelf life. However, one limitation of this compound is that it is relatively insoluble in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 3,4,5-triethoxy-N-mesitylbenzamide. One area of research is the potential use of this compound in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of research is the potential use of this compound as a pain reliever. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic properties.
Synthesis Methods
The synthesis of 3,4,5-triethoxy-N-mesitylbenzamide involves the reaction of mesitylene with ethyl chloroacetate to form ethyl 2,4,6-trimethylbenzoate. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of sodium acetate to form ethyl 2,4,6-trimethylbenzohydroxamic acid. Finally, this compound is reacted with thionyl chloride to form this compound.
Scientific Research Applications
3,4,5-triethoxy-N-mesitylbenzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
properties
IUPAC Name |
3,4,5-triethoxy-N-(2,4,6-trimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-7-25-18-12-17(13-19(26-8-2)21(18)27-9-3)22(24)23-20-15(5)10-14(4)11-16(20)6/h10-13H,7-9H2,1-6H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLKBDCLQBHVEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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